molecular formula C18H10BrNO2 B12517614 6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-08-4

6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12517614
CAS No.: 652138-08-4
M. Wt: 352.2 g/mol
InChI Key: MESOFXXDMHKRAA-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a pyridin-3-yl group, and a naphtho[1,2-b]pyran-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a naphthopyran precursor followed by the introduction of the pyridin-3-yl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. The bromine atom and pyridin-3-yl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-pyridinecarboxaldehyde: Shares the bromine and pyridine moieties but differs in the core structure.

    6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a similar bromine substitution but has an imidazo[4,5-b]pyridine core.

Uniqueness

6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its naphthopyran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

652138-08-4

Molecular Formula

C18H10BrNO2

Molecular Weight

352.2 g/mol

IUPAC Name

6-bromo-2-pyridin-3-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C18H10BrNO2/c19-15-8-14-16(21)9-17(11-4-3-7-20-10-11)22-18(14)13-6-2-1-5-12(13)15/h1-10H

InChI Key

MESOFXXDMHKRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CN=CC=C4)Br

Origin of Product

United States

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